molecular formula C13H18F3NO4 B13498201 rac-(1R,5R,6S)-3-[(tert-butoxy)carbonyl]-6-(trifluoromethyl)-3-azabicyclo[3.2.0]heptane-1-carboxylic acid

rac-(1R,5R,6S)-3-[(tert-butoxy)carbonyl]-6-(trifluoromethyl)-3-azabicyclo[3.2.0]heptane-1-carboxylic acid

Cat. No.: B13498201
M. Wt: 309.28 g/mol
InChI Key: ITEHSSJLSFTVEX-SXMVTHIZSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

rac-(1R,5R,6S)-3-[(tert-butoxy)carbonyl]-6-(trifluoromethyl)-3-azabicyclo[3.2.0]heptane-1-carboxylic acid: is a complex organic compound featuring a bicyclic structure with a trifluoromethyl group and a tert-butoxycarbonyl (Boc) protecting group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of rac-(1R,5R,6S)-3-[(tert-butoxy)carbonyl]-6-(trifluoromethyl)-3-azabicyclo[32One common approach is the palladium-catalyzed 1,2-aminoacyloxylation of cyclopentenes, which efficiently produces oxygenated 2-azabicyclo[2.2.1]heptanes .

Industrial Production Methods

Industrial production methods for this compound would likely involve scaling up the laboratory synthesis procedures, optimizing reaction conditions for higher yields, and ensuring the purity of the final product. This may include the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

rac-(1R,5R,6S)-3-[(tert-butoxy)carbonyl]-6-(trifluoromethyl)-3-azabicyclo[3.2.0]heptane-1-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups.

    Reduction: Reduction reactions can be used to modify the bicyclic core or remove protecting groups.

    Substitution: The trifluoromethyl group and Boc protecting group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include palladium catalysts for oxidation and reduction, strong bases for deprotection, and nucleophiles for substitution reactions. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and inert atmospheres.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxygenated derivatives, while substitution reactions can produce a variety of functionalized bicyclic compounds.

Scientific Research Applications

rac-(1R,5R,6S)-3-[(tert-butoxy)carbonyl]-6-(trifluoromethyl)-3-azabicyclo[3.2.0]heptane-1-carboxylic acid has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of complex organic molecules and as a precursor for other bicyclic compounds.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a scaffold for drug development.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of rac-(1R,5R,6S)-3-[(tert-butoxy)carbonyl]-6-(trifluoromethyl)-3-azabicyclo[3.2.0]heptane-1-carboxylic acid involves its interaction with molecular targets and pathways. The compound’s bicyclic structure and functional groups allow it to bind to specific enzymes or receptors, potentially modulating their activity. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

rac-(1R,5R,6S)-3-[(tert-butoxy)carbonyl]-6-(trifluoromethyl)-3-azabicyclo[3.2.0]heptane-1-carboxylic acid is unique due to its specific combination of a trifluoromethyl group and a Boc protecting group, which confer distinct chemical properties and reactivity. This uniqueness makes it valuable for specialized applications in synthesis and research.

Properties

Molecular Formula

C13H18F3NO4

Molecular Weight

309.28 g/mol

IUPAC Name

(1R,5R,6S)-3-[(2-methylpropan-2-yl)oxycarbonyl]-6-(trifluoromethyl)-3-azabicyclo[3.2.0]heptane-1-carboxylic acid

InChI

InChI=1S/C13H18F3NO4/c1-11(2,3)21-10(20)17-5-8-7(13(14,15)16)4-12(8,6-17)9(18)19/h7-8H,4-6H2,1-3H3,(H,18,19)/t7-,8+,12-/m0/s1

InChI Key

ITEHSSJLSFTVEX-SXMVTHIZSA-N

Isomeric SMILES

CC(C)(C)OC(=O)N1C[C@@H]2[C@H](C[C@@]2(C1)C(=O)O)C(F)(F)F

Canonical SMILES

CC(C)(C)OC(=O)N1CC2C(CC2(C1)C(=O)O)C(F)(F)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.